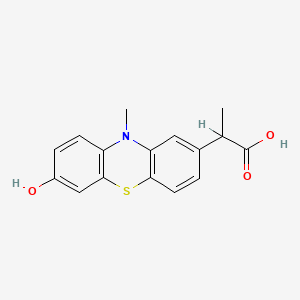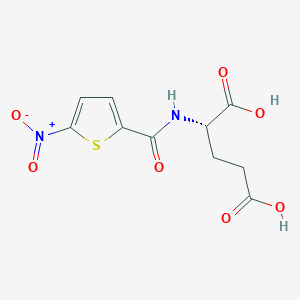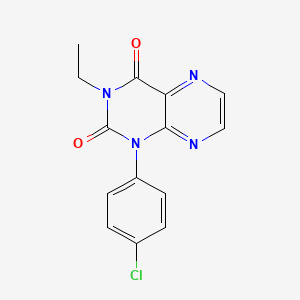
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a chlorophenyl group and an ethyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, the compound can be synthesized through acylation followed by cyclization using ammonium acetate in n-butanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pteridine oxides.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it could inhibit enzymes involved in DNA replication or repair, leading to its potential anticancer effects. Additionally, the presence of the chlorophenyl group may enhance its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinones: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the chlorophenyl and ethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
63931-04-4 |
|---|---|
Formule moléculaire |
C14H11ClN4O2 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-ethylpteridine-2,4-dione |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-18-13(20)11-12(17-8-7-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3 |
Clé InChI |
SKCOXBVUNZWJJF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=NC=CN=C2N(C1=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


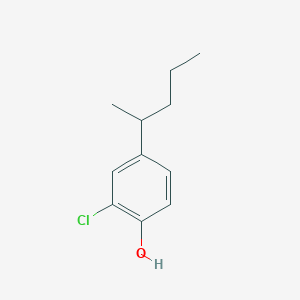

methanone](/img/structure/B14483493.png)
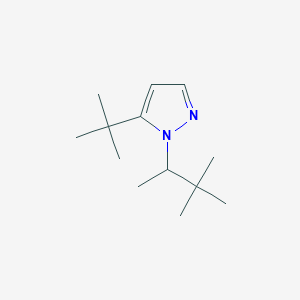
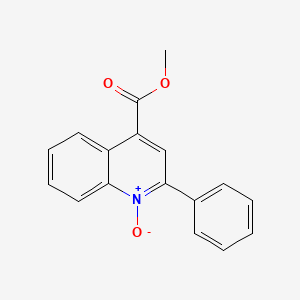

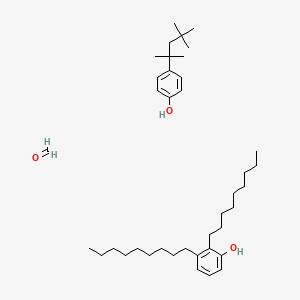
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
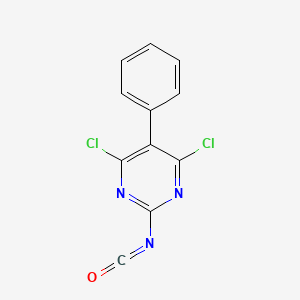
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

